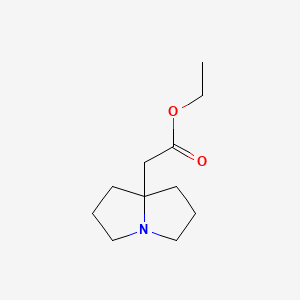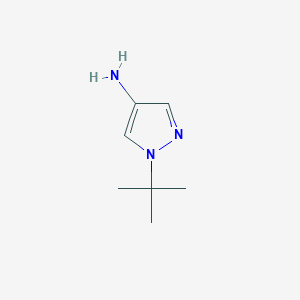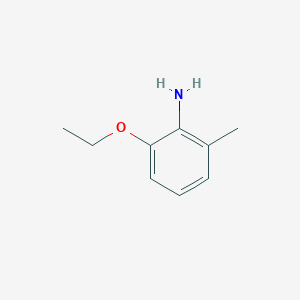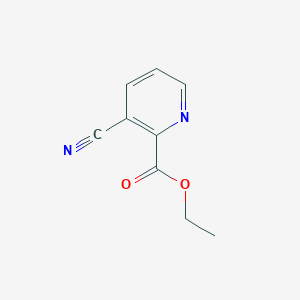
2-(Butylamino)isonicotinic acid
Overview
Description
2-(Butylamino)isonicotinic acid is an organic compound with the molecular formula C10H14O2N2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a butylamino group
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, primarily target the mycolic acid synthesis pathway in mycobacterium tuberculosis
Mode of Action
It is suggested that isonicotinic acid derivatives may act as prodrugs, being cleaved into isonicotinic acid, which is the bioactive form . The exact interaction of 2-(Butylamino)isonicotinic acid with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Isonicotinic acid derivatives are known to interfere with the synthesis of mycolic acids, crucial components of the cell wall of mycobacterium tuberculosis
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine . The impact of these properties on the bioavailability of this compound needs further investigation.
Result of Action
Isonicotinic acid derivatives are known to inhibit the synthesis of mycolic acids, leading to a weakened cell wall and eventual cell death in mycobacterium tuberculosis
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds
Biochemical Analysis
Biochemical Properties
2-(Butylamino)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with pyridine nucleotide transglycosidases, which are enzymes involved in the synthesis of pyridine nucleotide analogs. These interactions are crucial for the compound’s function as a substrate in both hydrolysis and transglycosidation reactions . Additionally, this compound has been shown to interact with NAD glycohydrolases, which are enzymes that catalyze the hydrolysis of NAD .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the synthesis of mycolic acid in mycobacterial cells, leading to cell death . This inhibition is achieved through the formation of an adduct with NAD, which subsequently inhibits the enoyl ACP reductase enzyme . Furthermore, this compound has been implicated in the modulation of oxidative stress and apoptosis in splenic cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of enoyl ACP reductase through the formation of an adduct with NAD . This interaction disrupts the biosynthesis of mycolic acid, a vital component of the mycobacterial cell wall, resulting in cell death . Additionally, this compound has been shown to interact with pyridine nucleotide transglycosidases, facilitating the synthesis of pyridine nucleotide analogs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to a decrease in its efficacy and potential alterations in cellular responses . Long-term studies have indicated that the compound can induce sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of mycolic acid synthesis and modulation of oxidative stress . At higher doses, it can lead to toxic or adverse effects, including liver dysfunction and alterations in enzyme activity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of pyridine nucleotide analogs. The compound interacts with enzymes such as pyridine nucleotide transglycosidases and NAD glycohydrolases, which play crucial roles in its metabolism . These interactions influence metabolic flux and metabolite levels, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, its localization and accumulation within specific tissues are influenced by its binding to cellular proteins . These interactions are essential for the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is a critical factor determining its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the mitochondria and endoplasmic reticulum influences its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating isonicotinic acid with butylamine in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)isonicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Butylamino)isonicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.
Picolinic acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
2-(Butylamino)isonicotinic acid is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(butylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-5-11-9-7-8(10(13)14)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUXMMXRSXRTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542336 | |
| Record name | 2-(Butylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77314-78-4 | |
| Record name | 2-(Butylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


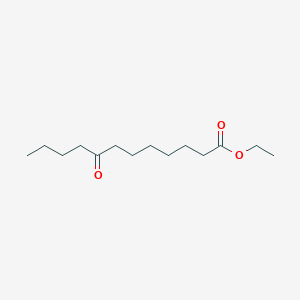
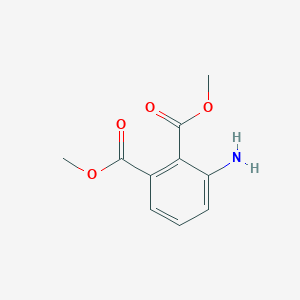


![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)
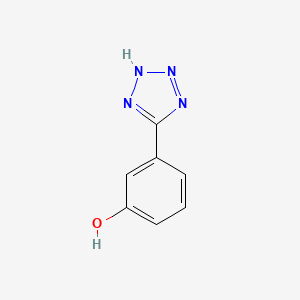
![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)
